molecular formula C10H21NO3 B234016 [1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate CAS No. 142780-49-2

[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate

Cat. No. B234016
CAS RN: 142780-49-2
M. Wt: 362.5 g/mol
InChI Key: RIEMONVULWSQQO-UHFFFAOYSA-N
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Description

[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.3.1.04,12]dodecan-9-yl] acetate.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and conformation of related compounds, such as 6-oxa-1-azatricyclo derivatives and their alkyl/aryl derivatives, have been a subject of study. These investigations contribute to understanding the structural aspects and potential applications of similar complex molecules (Fisher, Oppenheimer, & Cohen, 1975).
  • Research has also focused on the synthesis of regioselectively deuteriated geranyl diphosphates, which are critical in understanding the structural and functional properties of complex organic compounds (Yamamitsu, Ohta, & Suga, 1989).

Chemical Reactions and Transformations

  • Studies have been conducted on the preparation and reactions of compounds with similar structures, exploring their potential in chemical synthesis and the understanding of reaction mechanisms (Stájer, Miklós, Sohár, & Sillanpää, 2001).
  • Investigations into the structural aspects of oxatricyclo derivatives, like the transposition reaction of oxatricyclo[6.5.0.02,7]tridecane-6,7-diol monomesylate, provide insights into molecular structures and conformations which are vital for understanding complex organic molecules (Ianelli et al., 1996).

Novel Synthesis Approaches

  • Research has explored the synthesis of novel compounds with similar structures, highlighting the diversity and potential of organic synthesis in creating complex molecules with specific properties (Kernen & Vogel, 1993).

Biological Applications and Studies

  • Some studies have looked into the biological applications and activity of compounds with similar structures, which could provide a basis for understanding the biological relevance and potential therapeutic applications of such molecules (Kuran et al., 2013).

properties

CAS RN

142780-49-2

Molecular Formula

C10H21NO3

Molecular Weight

362.5 g/mol

IUPAC Name

[1-methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate

InChI

InChI=1S/C22H34O4/c1-13(2)7-6-8-14(3)17-12-19-21-16(11-20(24)26-19)18(25-15(4)23)9-10-22(17,21)5/h7,14,16-19,21H,6,8-12H2,1-5H3

InChI Key

RIEMONVULWSQQO-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)OC(=O)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)OC(=O)C)C

synonyms

4-acetylaplykurodin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate
Reactant of Route 2
Reactant of Route 2
[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate
Reactant of Route 3
[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate
Reactant of Route 4
Reactant of Route 4
[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate
Reactant of Route 5
[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate
Reactant of Route 6
[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate

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